BenchChemオンラインストアへようこそ!

Hexachlorodisiloxane

Semiconductor Thin Film Deposition CVD/ALD

Hexachlorodisiloxane (Cl₃Si-O-SiCl₃, CAS 14986-21-1) is a chlorosiloxane with two silicon atoms linked by an oxygen bridge, each silicon bonded to three chlorine atoms. It is a colorless, moisture-sensitive liquid with a boiling point of 137 °C and a density of 1.575 g/cm³ at 25 °C.

Molecular Formula Cl6OSi2
Molecular Weight 284.9 g/mol
CAS No. 14986-21-1
Cat. No. B076772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexachlorodisiloxane
CAS14986-21-1
Molecular FormulaCl6OSi2
Molecular Weight284.9 g/mol
Structural Identifiers
SMILESO([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
InChIInChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6
InChIKeyQHAHOIWVGZZELU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexachlorodisiloxane (CAS 14986-21-1) in Semiconductor Precursors and Siloxane Synthesis


Hexachlorodisiloxane (Cl₃Si-O-SiCl₃, CAS 14986-21-1) is a chlorosiloxane with two silicon atoms linked by an oxygen bridge, each silicon bonded to three chlorine atoms [1]. It is a colorless, moisture-sensitive liquid with a boiling point of 137 °C and a density of 1.575 g/cm³ at 25 °C [2]. This compound is utilized as a precursor in organosilicon synthesis and as a reagent for thin-film deposition, particularly in semiconductor and optoelectronic applications [3].

Why Hexachlorodisiloxane Cannot Be Interchanged with Hexachlorodisilane or Silicon Tetrachloride


Despite belonging to the chlorosilicon family, hexachlorodisiloxane (Si₂OCl₆) and its common alternatives like hexachlorodisilane (Si₂Cl₆) and silicon tetrachloride (SiCl₄) exhibit fundamentally different physicochemical properties and reactivity profiles that preclude generic substitution. The Si-O-Si linkage in hexachlorodisiloxane alters its vapor pressure, thermal stability, and decomposition pathways compared to the Si-Si bond in hexachlorodisilane [1]. These differences directly impact deposition rates, film composition, and device performance in semiconductor manufacturing, as quantified in the evidence below [2].

Quantitative Differentiation of Hexachlorodisiloxane for Scientific Procurement


Higher Volatility Enables More Efficient Vapor Delivery in CVD/ALD Processes

Hexachlorodisiloxane (Si₂OCl₆) exhibits a vapor pressure of 9.0±0.2 mmHg at 25°C, significantly higher than that of the commonly used alternative hexachlorodisilane (Si₂Cl₆), which has a vapor pressure of 6.4±0.3 mmHg at the same temperature . This 41% higher volatility allows for more efficient vapor delivery and better control of precursor flux in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, especially at lower substrate temperatures.

Semiconductor Thin Film Deposition CVD/ALD

Distinct Decomposition Pathway Yields SiOCl₂ and SiCl₄, Influencing Film Stoichiometry

Ab initio calculations reveal that hexachlorodisiloxane (Si₂OCl₆) undergoes a primary decomposition pathway involving a split into SiOCl₂ and SiCl₄, which is competitive with simple chlorine abstraction [1]. This behavior contrasts with that of hexachlorodisilane (Si₂Cl₆), which primarily dissociates into SiCl₄ and SiCl₂ [2]. The generation of SiOCl₂ from hexachlorodisiloxane directly provides an oxygen-containing fragment, potentially influencing the stoichiometry and growth mechanism of silicon dioxide films in CVD processes.

Materials Chemistry Decomposition CVD

Enabling High-Performance Bilayer Gate Dielectrics in Flexible Transparent Electronics

In the fabrication of all-amorphous-oxide transparent thin-film transistors (TF-TFTs), a bilayer gate dielectric composed of Ta₂O₅ and a thin SiOₓ layer derived from vapor-deposited hexachlorodisiloxane achieved a field-effect mobility of approximately 20 cm²/V·s, an on-current >10⁻⁴ A, and a current on/off ratio >10⁵ [1]. Devices fabricated without the hexachlorodisiloxane-derived SiOₓ layer (Ta₂O₅-only) exhibited significantly inferior performance, demonstrating the critical role of this specific precursor in enabling high-performance, low-voltage (≈4.0 V) operation on flexible plastic substrates.

Flexible Electronics Thin-Film Transistors Gate Dielectrics

Higher Synthetic Yield Compared to Isomeric Byproduct in Specific Pyrolysis Route

In a specific gas-phase pyrolysis reaction of C₆H₅CH₂OSiCl₃ and HSiCl₃ at 580°C, hexachlorodisiloxane (CAS 14986-21-1) is produced with a yield of 16.1%, whereas an isomeric byproduct (CAS 56240-62-1) is obtained with a yield of only 8.5% . This quantitative yield advantage highlights the preferential formation of the 14986-21-1 isomer under these conditions, which can influence procurement decisions when considering synthetic route efficiency and cost.

Synthesis Yield Process Chemistry

Optimal Application Scenarios for Hexachlorodisiloxane (CAS 14986-21-1)


Atomic Layer Deposition (ALD) of Silicon Dioxide at Moderate Temperatures

Hexachlorodisiloxane's higher vapor pressure (9.0 mmHg at 25°C) compared to hexachlorodisilane (6.4 mmHg) makes it a more efficient precursor for ALD of SiO₂ when precise control of precursor flux is critical, especially in systems with limited heating capabilities. Its decomposition into SiOCl₂ and SiCl₄ may also provide a unique oxygen source, potentially enabling lower-temperature oxide formation [1].

Flexible and Transparent Thin-Film Transistor (TFT) Gate Dielectrics

As demonstrated by Liu et al., hexachlorodisiloxane is uniquely suited for fabricating high-performance bilayer gate dielectrics on flexible plastic substrates. The vapor-deposited and cross-linked SiOₓ layer derived from this precursor provides excellent interfacial compatibility with amorphous oxide semiconductors, enabling field-effect mobilities of ~20 cm²/V·s and on/off ratios >10⁵ at low operating voltages (~4.0 V) [2].

Synthesis of Silyl-Functionalized Silsesquioxane Building Blocks

Hexachlorodisiloxane reacts with incompletely condensed silsesquioxanes (e.g., Cy₇Si₇O₉(OH)₃) in the presence of triethylamine to yield trichlorosilyl-functionalized silsesquioxane derivatives (e.g., Cy₇Si₈O₁₂OSiCl₃). This reaction leverages the Si-Cl bonds of hexachlorodisiloxane to introduce reactive Si-Cl functionality onto silsesquioxane cores, enabling further derivatization [3].

Production of Silicon-Containing Ceramic Precursors

Hexachlorodisiloxane serves as a key precursor in the fabrication of silicon oxycarbonitride (SiCON) ceramics via reaction with bis(trimethylsilyl)carbodiimide (BTSC). The resulting polymeric precursors undergo thermolysis to yield ceramic materials with tailored compositions for high-temperature applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexachlorodisiloxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.